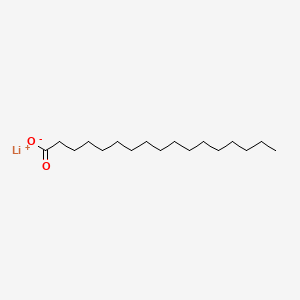

Lithium heptadecanoate

Description

Lithium heptadecanoate is the lithium salt of heptadecanoic acid (C17H34O2), with the chemical formula Li(C17H33O2). As a metal carboxylate, it belongs to a class of compounds widely used in industrial applications, including lubricants, catalysts, and analytical standards. This article compares this compound with structurally and functionally similar compounds, focusing on molecular characteristics, applications, and analytical roles.

Properties

CAS No. |

4499-96-1 |

|---|---|

Molecular Formula |

C17H33LiO2 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

lithium;heptadecanoate |

InChI |

InChI=1S/C17H34O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2-16H2,1H3,(H,18,19);/q;+1/p-1 |

InChI Key |

MDGBDABKCILYOB-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CCCCCCCCCCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium heptadecanoate can be synthesized through the reaction of heptadecanoic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium, where heptadecanoic acid is dissolved in a suitable solvent and then reacted with lithium hydroxide to form this compound and water. The reaction can be represented as follows:

C17H35COOH+LiOH→C17H33LiO2+H2O

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The reaction conditions, such as temperature and concentration, are optimized to ensure maximum yield and efficiency.

Chemical Reactions Analysis

Hydrolysis and Acid-Base Reactions

Lithium carboxylates like lithium heptadecanoate generally exhibit stability in neutral or basic conditions but undergo hydrolysis in acidic environments. For example:

This reaction is analogous to lithium’s reactivity with acids, where Li+ ions dissociate to form the carboxylic acid and water .

Thermal Stability and Decomposition

Lithium carboxylates are thermally stable but may decompose at high temperatures. While specific data for this compound are unavailable, general trends suggest:

This decomposition could release carbon dioxide and lithium oxide, though exact pathways depend on temperature and environment .

Reactions with Electrophiles

Lithium carboxylates act as weak nucleophiles. Potential reactions with electrophiles (e.g., alkyl halides) could involve:

Such reactions are speculative but align with lithium’s ability to facilitate nucleophilic substitution .

Analytical Challenges

The search results highlight difficulties in isolating and characterizing lithium carboxylates. For instance, lithium metasilicate synthesis required precise hydrothermal conditions to achieve purity . For this compound, analogous challenges in synthesis and characterization may limit reaction studies.

Table: Comparative Analysis of Lithium Carboxylates

Scientific Research Applications

Lithium heptadecanoate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other lithium compounds.

Biology: It is studied for its potential effects on cellular processes and as a model compound for studying fatty acid metabolism.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases.

Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of lithium heptadecanoate involves its interaction with cellular components and pathways. It can modulate the activity of enzymes involved in fatty acid metabolism and influence signaling pathways related to inflammation and oxidative stress. The lithium ion can also affect neurotransmitter release and uptake, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Data Gaps and Future Research

- This compound: Experimental data on solubility, melting point, and thermal decomposition are absent in the provided evidence. Further studies are needed to confirm its applications in lubrication or catalysis.

- Toxicity Profiles: While lead heptadecanoate’s hazards are implied , lithium and sodium derivatives require detailed toxicological assessments for safe industrial use.

Biological Activity

Lithium heptadecanoate, a lithium salt derived from heptadecanoic acid, has garnered attention for its potential biological activities, particularly in lipid metabolism and cellular signaling. This article explores the compound's properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its long hydrocarbon chain of 17 carbon atoms, making it a saturated fatty acid derivative. The unique combination of the lithium ion with the heptadecanoate anion contributes to its distinct physical and chemical properties. It is typically a white solid soluble in organic solvents, which allows for various applications in biochemical research and industry.

Biological Activities

1. Lipid Metabolism:

Research indicates that this compound may play a role in lipid metabolism. Fatty acids, including heptadecanoic acid, are critical in cellular processes such as energy production and inflammation modulation. Lithium ions are known to influence neurotransmitter systems, potentially offering neuroprotective effects that could be beneficial for mood stabilization.

2. Cellular Signaling:

The compound's integration into lipid bilayers can alter membrane fluidity and permeability, impacting cellular signaling pathways. This effect is crucial for maintaining cellular homeostasis and regulating various metabolic processes.

3. Interaction with Proteins:

this compound may also interact with proteins, altering their conformation and function. Such interactions can influence enzymatic activities and metabolic pathways, highlighting the compound's potential as a modulator of biological functions.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other fatty acid salts:

| Compound | Structure | Key Properties |

|---|---|---|

| Heptadecanoic acid | C₁₇H₃₄O₂ | Saturated fatty acid without metal ion |

| Lithium stearate | C₁₈H₃₅O₂Li | Similar properties but longer chain |

| Calcium heptadecanoate | (C₁₇H₃₅O₂)₂Ca | Calcium salt used as a lubricant |

| Sodium heptadecanoate | C₁₇H₃₅O₂Na | Sodium salt with different solubility |

This table illustrates how this compound's specific chain length and ionic characteristics contribute to its distinct biological activities compared to other fatty acid derivatives.

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of lithium compounds, including this compound, on neuronal cell lines. Results indicated that lithium ions could enhance cell survival under stress conditions by modulating signaling pathways involved in apoptosis and inflammation.

Case Study 2: Lipid Interaction Studies

Another study focused on the interaction of this compound with lipid membranes. The findings suggested that this compound could significantly alter membrane properties, enhancing permeability to certain ions while restricting others, which is vital for maintaining cellular function.

Research Findings

Recent research has highlighted several key findings regarding this compound:

- Influence on Membrane Dynamics: Studies show that this compound can integrate into lipid bilayers, affecting membrane fluidity and potentially influencing receptor activity.

- Metabolic Pathway Modulation: The presence of lithium ions appears to modulate key metabolic pathways related to energy production and fatty acid oxidation.

- Potential Therapeutic Applications: Given its unique properties, this compound may have therapeutic applications in treating mood disorders or metabolic syndromes due to its dual role as a fatty acid derivative and a source of lithium ions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.